Product packaging for 2-Azaspiro[4.4]nonane-1,7-dione(Cat. No.:CAS No. 1319716-34-1)

2-Azaspiro[4.4]nonane-1,7-dione

Cat. No.: B2679555
CAS No.: 1319716-34-1
M. Wt: 153.181
InChI Key: MNQURZMLONVAHN-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-1,7-dione (CAS 1319716-34-1) is a spirocyclic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This molecule features a spiro architecture, where two rings are joined at a single carbon atom, in this case forming two five-membered rings, one containing a nitrogen atom and two carbonyl groups . Spirocyclic scaffolds, such as this one, are recognized as privileged structures in medicinal chemistry due to their inherent three-dimensionality and structural rigidity . These properties can lead to improved binding affinity and selectivity for biological targets and are often correlated with better pharmacokinetic profiles . While specific biological data for this exact molecule is limited in the public domain, related azaspiro[4.4]nonane core structures are frequently investigated for their potential in central nervous system (CNS) drug discovery and have been identified as key structural components in various biologically active compounds . The compound serves as a valuable synthetic intermediate or building block for researchers developing novel therapeutic agents. As a rigid scaffold, it provides an excellent platform for constructing diverse chemical libraries for screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific documentation, including a Certificate of Analysis, upon request. For specific handling and storage conditions, please consult the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B2679555 2-Azaspiro[4.4]nonane-1,7-dione CAS No. 1319716-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonane-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQURZMLONVAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Azaspiro 4.4 Nonane 1,7 Dione

Nucleophilic and Electrophilic Reactivity Profiles

There is no specific literature detailing the nucleophilic and electrophilic reactivity of 2-Azaspiro[4.4]nonane-1,7-dione. Hypothetically, the two carbonyl groups would be the primary electrophilic sites, susceptible to attack by nucleophiles. The nitrogen atom, being part of a lactam, would exhibit reduced nucleophilicity compared to a simple amine. However, without experimental studies, any discussion of reaction pathways, regioselectivity, or reactivity compared to its isomers would be purely speculative.

Ring-Opening and Ring-Expansion Reactions of the Spiro System

No studies have been published on the ring-opening or ring-expansion reactions of this compound. The stability of the spirocyclic system and the conditions required to induce such transformations have not been investigated.

Stereochemical Outcomes of Reactions Involving the Spirocenter

The spirocarbon atom in this compound is a quaternary stereocenter. The stereochemical control of reactions at adjacent centers and the influence of the chiral spiro scaffold on the stereochemical outcome of reactions are critical aspects of its chemistry. However, no enantioselective syntheses or stereospecific reactions involving this particular dione (B5365651) have been reported. For the related 2,6-dione isomer, enantioselective synthesis has been a key focus, highlighting the importance of stereochemistry in this class of molecules. clockss.orgdntb.gov.ua

Transition Metal-Catalyzed Transformations

While transition metal catalysis is a powerful tool in modern organic synthesis, there are no documented examples of its application to this compound. Research on related azaspirocycles has employed metals like palladium and gold for various transformations, but these have not been extended to the 1,7-dione. researchgate.net

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

As there are no detailed reports on the synthesis or derivatization of this compound, no mechanistic investigations have been published. Understanding the reaction mechanisms is fundamental to developing new synthetic methods and predicting reactivity, but this remains an open area for future research.

Advanced Spectroscopic and Structural Elucidation of 2 Azaspiro 4.4 Nonane 1,7 Dione

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unparalleled precision in defining bond lengths, bond angles, and both the absolute and relative stereochemistry of chiral centers. For 2-Azaspiro[4.4]nonane-1,7-dione, with its intrinsic spirocyclic framework, a single-crystal X-ray diffraction analysis is indispensable for elucidating its solid-state conformation.

Although a specific crystal structure for this compound has not been publicly documented, the utility of this technique is well-established through studies of related spiro compounds. iucr.orgmdpi.com The procedure entails the meticulous growth of a high-quality single crystal, which is subsequently exposed to a monochromatic X-ray beam. The resulting diffraction pattern is mathematically transformed into an electron density map, from which the precise coordinates of each atom in the molecule can be determined. nih.govmdpi.com

Analysis of Spiro Ring Conformations

Illustrative Crystallographic Data for this compound

The following table provides hypothetical crystallographic data that one might expect for this compound.

ParameterHypothetical Value
Chemical Formula C₈H₁₁NO₂
Formula Weight 153.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845.3
Z 4
Density (calc) (g/cm³) 1.204
Note: This data is illustrative and not based on experimental results.

Crystal Packing and Intermolecular Interactions

In addition to defining the structure of an individual molecule, X-ray crystallography reveals the intricate manner in which molecules are arranged within the crystal lattice. This packing is dictated by a network of intermolecular interactions. For this compound, the lactam moiety, with its N-H proton donor and C=O proton acceptor sites, is expected to facilitate the formation of hydrogen bonds, which would be a dominant force in the crystal packing. nih.gov It is plausible that N-H···O hydrogen bonds would link adjacent molecules into chains or dimeric structures. nih.gov Weaker interactions, such as C-H···O and van der Waals forces, would also make significant contributions to the stability of the three-dimensional crystal lattice. iucr.org A thorough understanding of these interactions is fundamental to the field of supramolecular chemistry. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. For a molecule as structurally nuanced as this compound, a comprehensive analysis necessitates the use of both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques.

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY, COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide a wealth of information by revealing correlations between different nuclei, thereby establishing atomic connectivity and spatial relationships. longdom.org

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H spin-spin coupling networks, allowing for the identification of protons that are on adjacent carbon atoms. For this compound, COSY spectra would be instrumental in tracing the proton connectivities within both the cyclopentane (B165970) and pyrrolidinone rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes correlations between directly bonded ¹³C and ¹H atoms. This is a critical step for the definitive assignment of carbon resonances in the ¹³C NMR spectrum, by linking them to their attached, and often more easily assigned, protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This technique is particularly powerful for identifying non-protonated (quaternary) carbons, such as the spiro carbon, and for connecting the individual spin systems elucidated by COSY. For instance, observing correlations from protons on carbons adjacent to the spiro center to the spiro carbon itself would provide unambiguous evidence of the spirocyclic core. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are unique in that they detect protons that are in close proximity in three-dimensional space, regardless of their through-bond connectivity. columbia.eduacdlabs.com They are, therefore, indispensable for determining the relative stereochemistry of a molecule. In the case of this compound, NOESY or ROESY would reveal through-space interactions between protons on the two fused rings, thereby providing crucial information about the conformation at the spiro junction. qub.ac.ukrsc.org For molecules of intermediate size where the standard NOE may be null, ROESY is the experiment of choice. columbia.eduresearchgate.net

Illustrative ¹H and ¹³C NMR Data for this compound

The table below shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound.

Position¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
1 -175.0 (C=O)
3 2.50 (t, J=7.0)35.0
4 1.90 (m)25.0
5 -65.0 (Spiro C)
6 2.00 (m)30.0
7 -210.0 (C=O)
8 2.20 (t, J=7.5)38.0
9 2.20 (t, J=7.5)38.0
N-H 7.50 (br s)-
Note: This data is for illustrative purposes only and is not from experimental measurements. Chemical shifts are highly dependent on the solvent and other experimental parameters.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a powerful technique for the structural analysis of solid materials. It serves as a valuable complement to single-crystal X-ray diffraction, particularly in cases where suitable crystals for diffraction are difficult to obtain. For this compound, ¹³C and ¹⁵N ssNMR could offer significant structural insights. For example, ssNMR can distinguish between different polymorphic forms of the compound, which may arise from different crystal packing and intermolecular hydrogen bonding networks. Furthermore, specialized techniques such as ¹³C{¹⁴N} ssNMR can function as an "attached nitrogen test," providing an unambiguous method for identifying carbon atoms directly bonded to nitrogen, a feature that is especially useful in the analysis of complex heterocyclic systems. nih.goviastate.eduacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, which encompasses Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These two techniques provide complementary information and are often used in conjunction for a more complete analysis. spectroscopyonline.comlabmanager.com

For this compound, the most prominent functional groups are the two carbonyl groups (one ketonic and one lactam) and the N-H group of the lactam.

FT-IR Spectroscopy: In an FT-IR spectrum, the C=O stretching vibrations are expected to produce strong absorption bands. The ketone carbonyl would typically absorb in the range of 1740-1720 cm⁻¹, whereas the carbonyl of a five-membered lactam ring is anticipated to appear at a slightly higher frequency, around 1700-1750 cm⁻¹. The N-H stretching vibration of the lactam would be identifiable as a broad band in the 3200-3400 cm⁻¹ region. nih.gov

Raman Spectroscopy: The Raman spectrum would also show the C=O stretching vibrations, although their intensities may differ from those in the IR spectrum. The C-C and C-N stretching and bending vibrations of the ring frameworks would also be active. Raman spectroscopy is often particularly adept at characterizing the skeletal vibrations of a molecule. researchgate.net

The combined application of FT-IR and Raman spectroscopy would yield a comprehensive vibrational fingerprint for this compound, confirming the presence of its key functional groups and providing further corroboration of its molecular structure. nih.gov

Illustrative Vibrational Spectroscopy Data for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch ~3300 (broad)~3300 (weak)
C-H Stretch 2950-28502950-2850 (strong)
C=O (Ketone) ~1735 (strong)~1735 (moderate)
C=O (Lactam) ~1710 (strong)~1710 (moderate)
Note: This data is illustrative and not from experimental measurements.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical investigation of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance. For a given pair of enantiomers, the CD and ORD spectra are mirror images of each other. This characteristic allows for the determination of the absolute configuration and the enantiomeric excess (ee) of a sample.

In the context of this compound, which possesses a chiral spiro center, it is expected that its enantiomers would exhibit distinct CD and ORD spectra. The Cotton effect, a characteristic feature in both CD (a peak or trough) and ORD (an S-shaped curve) spectra, arises from the absorption of circularly polarized light by a chromophore in a chiral environment. The two carbonyl groups in this compound are the primary chromophores that would give rise to measurable Cotton effects.

The determination of enantiomeric excess using chiroptical spectroscopy is based on the principle that the magnitude of the observed CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of each enantiomer) would be chiroptically silent, exhibiting no CD or ORD signal. As the proportion of one enantiomer increases, the intensity of the corresponding CD and ORD signals will increase linearly.

Hypothetical Research Findings and Data

Separation of Enantiomers: The racemic mixture of this compound would first need to be resolved into its individual enantiomers, for instance, by chiral chromatography.

Measurement of Pure Enantiomer Spectra: The CD and ORD spectra of each pure enantiomer would be recorded. This would establish the characteristic Cotton effects and their signs for each enantiomer. For example, the (R)-enantiomer might exhibit a positive Cotton effect at a certain wavelength, while the (S)-enantiomer would show a negative Cotton effect of the same magnitude at the same wavelength.

Calibration Curve: A series of samples with known enantiomeric excess would be prepared by mixing the pure enantiomers in different ratios. The CD or ORD signal at a specific wavelength would be measured for each sample to construct a calibration curve, plotting signal intensity against enantiomeric excess.

Analysis of Unknown Sample: The CD or ORD spectrum of the sample with unknown enantiomeric composition would be measured under the same conditions. The observed signal intensity can then be used to determine the enantiomeric excess by interpolation from the calibration curve.

Hypothetical Data Tables

The following tables represent hypothetical data that would be generated in such a study.

Table 1: Hypothetical Circular Dichroism (CD) Data for Enantiomers of this compound

EnantiomerWavelength of Maximum Absorption (λ_max, nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
(R)-2-Azaspiro[4.4]nonane-1,7-dione295+5000
(S)-2-Azaspiro[4.4]nonane-1,7-dione295-5000

Table 2: Hypothetical Calibration Data for Enantiomeric Excess (ee) Determination using CD Spectroscopy

Enantiomeric Excess (%) of (R)-enantiomerObserved Ellipticity (θ_obs) (mdeg) at 295 nm
100+10.0
75+7.5
50+5.0
25+2.5
0 (racemic)0.0
-25-2.5
-50-5.0
-75-7.5
-100-10.0

These hypothetical tables illustrate how the linear relationship between the chiroptical signal and enantiomeric excess forms the basis for quantitative analysis. The sign of the observed ellipticity would directly indicate the excess enantiomer, and its magnitude would allow for the calculation of the precise enantiomeric ratio. While this represents a standard and powerful methodology, its application to this compound awaits specific experimental investigation and reporting in scientific literature.

Theoretical and Computational Chemistry Studies of 2 Azaspiro 4.4 Nonane 1,7 Dione

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The spirocyclic structure of 2-Azaspiro[4.4]nonane-1,7-dione suggests the potential for multiple low-energy conformations. Conformational analysis, typically performed using molecular mechanics (MM) force fields or more intensive molecular dynamics (MD) simulations, would identify the most stable spatial arrangements of the atoms. uva.nl This analysis is crucial for understanding how the molecule's shape influences its interactions and properties. ucr.edu These simulations can map the potential energy surface of the molecule, revealing the energy barriers between different conformers. Despite the utility of these methods, specific studies detailing the conformational landscape of this compound have not been published.

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for predicting a molecule's reactivity and the mechanisms of its potential reactions. nd.edu By analyzing the frontier molecular orbitals (HOMO and LUMO) and mapping the electron density, researchers can identify likely sites for nucleophilic or electrophilic attack. Transition state analysis, a computationally intensive process, can then be used to calculate the activation energies for proposed reaction pathways, thereby predicting the most favorable reaction mechanisms. ucr.edu This type of predictive analysis has not been documented in the literature for this compound.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification when compared against experimental data. ucr.edu For this compound, computational models could predict the ¹H and ¹³C NMR chemical shifts for each unique atom, as well as the vibrational frequencies corresponding to its infrared (IR) spectrum. These calculated values are invaluable for interpreting experimental spectra and confirming the compound's identity. At present, no published data containing these calculated spectroscopic parameters for this compound is available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to visualize the charge distribution and predict how a molecule will interact with other charged species. schrodinger.com For this compound, an MEP map would highlight electron-rich regions (negative potential), likely around the carbonyl oxygen atoms, and electron-poor regions (positive potential), likely near the amine proton. This information is fundamental to understanding intermolecular interactions. No studies containing MEP analysis for this specific compound are available in the current body of scientific literature.

Applications of 2 Azaspiro 4.4 Nonane 1,7 Dione As a Chemical Scaffold and Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique architecture of 2-Azaspiro[4.4]nonane-1,7-dione makes it an attractive starting point for the synthesis of more intricate molecular structures. Its utility is particularly evident in the construction of alkaloids and other biologically active natural products. A notable example is its role as a key intermediate in the synthesis of (-)-Cephalotaxine, an alkaloid with antileukemic properties. clockss.orgacs.org The synthesis of the core 1-azaspiro[4.4]nonane unit is a critical step in the total synthesis of this complex molecule. clockss.orgacs.org

The synthesis of analogs of GABA (gamma-aminobutyric acid), an important neurotransmitter, has also utilized spirocyclic scaffolds derived from related dione (B5365651) structures. For instance, the alkylation of 2-oxocyclopentanecarboxylate followed by reaction with benzylamine (B48309) leads to a 2-azaspiro[4.4]nonane-1,6-dione, a close structural relative of the title compound. univie.ac.at This intermediate is then further elaborated to produce conformationally restricted GABA analogs, which are crucial for studying receptor binding and function. univie.ac.at

Development of Novel Chemical Probes and Tools for Research

The development of chemical probes is essential for dissecting complex biological processes. The rigid framework of this compound provides a stable platform for the attachment of various functional groups, enabling the creation of tailored molecules for specific research purposes. While direct research on this compound as a chemical probe is not extensively documented, the broader class of azaspiro compounds is recognized for its potential in this area. smolecule.com For example, derivatives of the closely related 2-azaspiro[4.4]nonane-1,3-dione are used as linkers in the synthesis of active drug derivatives and as analytical standards for RP-HPLC and X-ray structural analysis. biosynth.com

Applications in Materials Science (e.g., Polymer Precursors, Optoelectronic Materials)

The application of this compound and its derivatives in materials science is an emerging area of interest. Spiro compounds, in general, are explored as building blocks for novel polymers and materials with unique properties. ontosight.aiontosight.ai The rigidity and defined stereochemistry of the spirocyclic core can impart desirable characteristics such as high thermal stability and specific optical properties to polymers.

While specific studies on polymers derived directly from this compound are limited, the potential exists for its use as a monomer or a cross-linking agent. The dione functionality could, for instance, be involved in polymerization reactions, leading to novel polyamide or polyimide materials. The exploration of related spirocyclic compounds in material science suggests that this is a promising, albeit currently underexplored, avenue for this compound. smolecule.com

Design and Synthesis of Compound Libraries for Chemical Biology Studies

Compound libraries are indispensable tools in drug discovery and chemical biology for screening and identifying molecules with desired biological activities. The 2-azaspiro[4.4]nonane scaffold is an excellent starting point for creating such libraries due to the ease with which substituents can be introduced at various positions.

Researchers have synthesized libraries of N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives to explore their structure-activity relationships, particularly for anticonvulsant properties. researchgate.netresearchgate.net These studies involve the systematic variation of the substituent on the nitrogen atom of the succinimide (B58015) ring, leading to a diverse set of molecules for biological evaluation. researchgate.netresearchgate.net This approach allows for the rapid exploration of the chemical space around the core scaffold to identify potent and selective bioactive compounds.

Scaffold Substituent Type Targeted Activity Reference
2-Azaspiro[4.4]nonane-1,3-dioneN-Phenylamino derivativesAnticonvulsant researchgate.net
2-Azaspiro[4.4]nonane-1,3-dioneN-Benzyl derivativesAnticonvulsant researchgate.net
N-Benzyloxy-2-azaspiro[4.4]nonane-1,3-dioneRing A homologuesAnticonvulsant nih.gov

Precursor to Other Spirocyclic Heterocycles and Natural Product Analogs

This compound serves as a valuable precursor for the synthesis of a variety of other spirocyclic systems and analogs of natural products. The reactivity of its carbonyl groups and the N-H bond of the lactam allows for a wide range of chemical transformations.

For example, manganese(III)-based reactions have been employed to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones from related pyrrolidine-2,3-diones, demonstrating a pathway to introduce an oxygen atom into the spirocyclic framework. researchgate.net Furthermore, the synthesis of spirocyclic amino acids, which are analogs of natural amino acids with restricted conformations, has been achieved starting from similar spirocyclic diones. univie.ac.at These constrained analogs are crucial for probing the structural requirements of peptide and protein interactions. The ability to transform the this compound core into other heterocyclic systems underscores its versatility as a synthetic building block.

Starting Material Reaction/Transformation Product Class Significance
(R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl esterCurtius Rearrangement(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketalKey intermediate for (-)-Cephalotaxine
2-OxocyclopentanecarboxylateAlkylation and reaction with benzylamineN-benzyl-2-azaspiro[4.4]nonane-1,6-dionePrecursor to GABA-analogous spirocyclic amino acids
4-Acylpyrrolidine-2,3-dionesMn(III)-based reaction with diarylethenes2-Oxa-7-azaspiro[4.4]nonane-8,9-dionesSynthesis of novel oxygen-containing spiro-heterocycles

Future Research Directions and Perspectives for 2 Azaspiro 4.4 Nonane 1,7 Dione

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-Azaspiro[4.4]nonane-1,7-dione, moving beyond traditional synthetic routes to more sustainable methods is a primary goal. Research in this area will likely focus on several key strategies:

Photocatalytic Reactions: Utilizing light to drive chemical reactions offers a green alternative to thermally driven processes. Future studies could explore photocatalytic strategies for C-H activation or cyclization to construct the spiro-γ-lactam framework, potentially reducing the need for harsh reagents and improving energy efficiency. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the desired spiro compound can significantly improve efficiency. An Ugi-type serial reaction, which has been used for other spiro-γ-lactams, could be adapted, offering a catalyst-free, atom-economical pathway. google.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times and improve yields. researchgate.netmdpi.com This technique could be applied to key steps in the synthesis of this compound, such as the cyclization or condensation steps, leading to more efficient and environmentally friendly protocols. researchgate.net

Use of Greener Solvents: Replacing conventional volatile organic solvents with water, supercritical fluids, or bio-based solvents will be a critical aspect of developing sustainable synthetic protocols for this and other spiro compounds.

Table 1: Comparison of Synthetic Methodology Perspectives

Methodology Potential Advantage Research Focus
Photocatalysis Energy efficiency, novel bond formations Development of specific photocatalysts for spirocyclization researchgate.net
Multicomponent Reactions Atom economy, reduced waste, operational simplicity Design of novel Ugi or Hantzsch-type reactions for the scaffold researchgate.netgoogle.com
Microwave-Assisted Synthesis Rapid reaction times, increased yields Optimization of microwave parameters for key synthetic steps researchgate.netmdpi.com
Bio-catalysis High selectivity, mild conditions, renewable catalysts Screening for enzymes capable of asymmetric spirocyclization

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural and electronic properties of this compound, conferred by its two distinct carbonyl groups and the spiro center, suggest that it could participate in a variety of novel chemical transformations. Future research should aim to uncover this latent reactivity.

Key areas for exploration include:

Domino and Cascade Reactions: The dione (B5365651) functionality presents an opportunity for sequential reactions. For instance, a domino reaction could be initiated at one carbonyl group, leading to an intermediate that subsequently undergoes an intramolecular reaction involving the second carbonyl or the lactam nitrogen. Such cascade sequences can rapidly build molecular complexity from the relatively simple spiro dione starting material. nih.gov

Ring-Expansion and Rearrangement: Investigating the behavior of the spirocyclic system under various conditions (e.g., thermal, photochemical, or acid/base catalysis) could lead to unprecedented skeletal rearrangements. For example, a Curtius or Schmidt rearrangement of a derivative could provide access to novel, larger heterocyclic systems. uow.edu.auosti.gov

Selective Functionalization: Developing methods to selectively functionalize one carbonyl group over the other is a significant challenge that, if overcome, would unlock immense synthetic potential. This could be achieved by exploiting subtle differences in the steric and electronic environments of the two ketones or by using directing groups.

[3+2] Cycloadditions: Phosphine-catalyzed [3+2] cycloaddition reactions have been used to synthesize the 2-azaspiro[4.4]nonan-1-one skeleton. uow.edu.auosti.gov Exploring the reactivity of the dione in similar annulation reactions could provide access to even more complex polycyclic N-heterocycles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of novel derivatives and their applications, the integration of modern automation and flow chemistry is essential. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to perform high-throughput screening and library synthesis. chemspeed.comnih.gov

Future directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer, more scalable, and consistent production. Flow reactors allow for superior control over temperature, pressure, and reaction time, which can lead to higher yields and purities.

Automated Library Generation: By interfacing flow reactors with automated liquid handlers and purification systems (e.g., the SynFini platform), large libraries of this compound derivatives can be synthesized rapidly. youtube.com This is particularly valuable for medicinal chemistry programs, where screening a wide range of analogues is necessary to identify lead compounds. mdpi.com

Real-time Reaction Optimization: Integrating in-line analytical techniques (like IR or NMR spectroscopy) into a flow setup allows for real-time monitoring and optimization of reaction conditions. This can be coupled with machine learning algorithms to autonomously identify the optimal conditions for synthesizing a specific derivative, drastically reducing development time. youtube.com

Advanced Computational Design and Virtual Screening of Spiroazadione Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. For the this compound scaffold, computational methods will be instrumental in navigating its vast chemical space.

Future research in this area will likely involve:

Diversity-Oriented Virtual Libraries: Employing computational strategies like the Build/Couple/Pair approach to generate large, diverse virtual libraries of this compound derivatives. researchgate.net These libraries can be assessed for drug-like and lead-like properties before any synthesis is attempted.

Structure-Based Virtual Screening: Using the 3D structure of the spiroazadione scaffold as a starting point for molecular docking studies against various biological targets (e.g., enzymes, receptors). This can identify derivatives with a high probability of biological activity, prioritizing them for synthesis and testing. scispace.comresearchgate.net

Predictive Modeling of Stereochemistry: The spiro center is a stereogenic center, and the relative configuration is crucial for biological activity. Advanced computational models can be developed to predict the stereochemical outcome of synthetic reactions, guiding the design of stereoselective syntheses. numberanalytics.com

Quantum Mechanics (QM) Calculations: QM methods can be used to understand the electronic structure and reactivity of the dione. This can help rationalize observed reactivity and predict the feasibility of novel, unprecedented transformations.

Table 2: Computational Approaches for Spiroazadione Research

Computational Tool Application Desired Outcome
Molecular Docking Virtual screening against protein targets Identification of potential drug candidates scispace.comresearchgate.net
Diversity-Oriented Synthesis (DOS) Algorithms Generation of virtual compound libraries Exploration of chemical space and novelty assessment researchgate.net
Density Functional Theory (DFT) Calculation of electronic properties and reaction pathways Mechanistic insights and prediction of reactivity
Molecular Dynamics (MD) Simulations Simulation of compound-protein interactions Understanding binding stability and conformational changes

Unexplored Applications in Emerging Fields Beyond Current Paradigms

While the spiro-lactam motif is well-known in medicinal chemistry, the unique properties of the this compound scaffold may allow it to find applications in completely new areas. Future research should adopt a forward-thinking perspective to explore these possibilities.

Potential emerging applications include:

Materials Science: The rigid, orthogonally arranged rings of spiro compounds are highly desirable for creating materials with specific properties. Derivatives of this compound could be explored as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The spiro structure can prevent intermolecular aggregation and improve thermal stability, which are key features for host materials in OLEDs. acs.org

Chiral Polymers: Polymerization of chiral spiroazadione monomers could lead to novel polymers with unique optical properties for applications in chiral separations or sensing. numberanalytics.com

Hole-Transporting Materials: Spiro-linked architectures are known to be effective as hole-transporting materials in next-generation solar cells, such as perovskite solar cells. d-nb.info

Chemical Biology: The spiroazadione scaffold could be functionalized with reporter groups (e.g., fluorophores or biotin) to create chemical probes for studying biological processes. Its rigid conformation could be used to mimic specific peptide turns or secondary structures to investigate protein-protein interactions.

Organocatalysis: A chiral, non-racemic version of this compound or its derivatives could serve as a novel scaffold for the design of new organocatalysts for asymmetric synthesis.

Q & A

Basic: How is the molecular structure of 2-Azaspiro[4.4]nonane-1,7-dione characterized?

Answer: Structural characterization typically involves spectroscopic techniques:

  • NMR spectroscopy identifies proton and carbon environments, distinguishing spiro-junction carbons (e.g., C-1 and C-7 carbonyl groups) from other cyclic positions.
  • IR spectroscopy confirms carbonyl stretches (≈1700–1750 cm⁻¹) for the dione groups.
  • X-ray crystallography resolves the spirocyclic geometry, verifying bond angles and ring strain. For related analogs, InChI codes and molecular formulas (e.g., C₈H₁₁NO₂ for 1-Azaspiro[4.4]nonane-2,6-dione) provide foundational data .

Basic: What synthetic strategies are effective for preparing this compound?

Answer: Multi-component reactions (MCRs) and cyclization are common:

  • Three-component condensation using aldehydes, nitriles, and aromatic precursors in acidic conditions (e.g., H₂SO₄) can form spiro scaffolds. Adjusting substituents on the nitrile or aldehyde tailors the dione positions .
  • Cyclization of keto-amines via intramolecular lactamization under basic or thermal conditions. Optimization requires monitoring reaction kinetics to avoid side products like linear polymers.

Advanced: How do computational methods elucidate the reactivity of this compound?

Answer:

  • Ab initio calculations (e.g., HF/3-21G and MP2/6-311G) model transition states and intermediates. For example, spiro ring closure in analogs like 2-azaspiro[4.5]decane was studied to predict steric and electronic effects .
  • Density Functional Theory (DFT) evaluates charge distribution at carbonyl groups, guiding functionalization (e.g., nucleophilic attack at C-1 vs. C-7).

Advanced: What analytical techniques are used to determine lipophilicity and purity of derivatives?

Answer:

  • Reversed-phase TLC/HPLC with mobile phases like n-propanol-Tris buffer (pH 7.0) separates derivatives based on alkyl/aryl substituents. Detection via UV (254 nm) or MS ensures purity .
  • LogP measurements using shake-flask or chromatographic methods correlate substituent effects (e.g., electron-withdrawing groups reduce lipophilicity).

Advanced: How do structural modifications influence biological activity in this compound derivatives?

Answer:

  • Anticonvulsant activity : N-substitution with arylpiperazine groups enhances 5-HT₁A/5-HT₂A receptor binding. For example, N-[(4-arylpiperazin-1-yl)-alkyl] derivatives showed ED₅₀ values < 50 mg/kg in rodent models .
  • Steric effects : Bulky substituents at the spiro-junction reduce metabolic clearance but may hinder target engagement. Comparative SAR studies using in vitro receptor assays are critical .

Advanced: How can contradictory pharmacological data for this compound be resolved?

Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, dosing intervals). For instance, discrepancies in receptor affinity may arise from variations in ATP levels or pH .
  • Meta-analysis : Pool data from independent studies to identify outliers. Evidence from toxicological profiles (e.g., ATSDR/EPA guidelines) can contextualize dose-response inconsistencies .

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